Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate
Description
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate is a thiophene derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 4, methyl groups at positions 2 and 5, and a methyl ester at position 3. The chlorosulfonyl group is a strong electron-withdrawing substituent, enhancing electrophilicity and reactivity toward nucleophilic substitution reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatility in forming sulfonamides, sulfonic acids, and other derivatives .
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOQSMSPHSEKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. One common synthetic route starts with 2,5-dimethylthiophene, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position. The resulting intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale chemical synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines
Sulfonate Derivatives: Formed from substitution reactions with alcohols
Carboxylic Acid: Formed from ester hydrolysis
Scientific Research Applications
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate and analogous compounds:
Reactivity and Electronic Effects
- Chlorosulfonyl Group (Target Compound) : The -SO₂Cl group at position 4 facilitates nucleophilic displacement reactions (e.g., with amines to form sulfonamides), making it highly reactive compared to compounds with electron-donating groups (e.g., -NH₂ or -OH) .
- Cyanoacrylamido Group (): The cyano group (-CN) and acrylamido moiety contribute to antioxidant activity by stabilizing free radicals. Phenolic substitutions further enhance bioactivity .
- These groups reduce electrophilicity compared to -SO₂Cl .
Physicochemical Properties
- Solubility : Hydrophilic groups (-OH, -NH₂) in and improve water solubility, whereas hydrophobic methyl and chlorosulfonyl groups in the target compound favor organic solvents .
Biological Activity
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
The synthesis of this compound typically involves chlorosulfonation of 2,5-dimethylthiophene, followed by esterification. The general synthetic route can be summarized as follows:
- Chlorosulfonation : 2,5-dimethylthiophene is treated with chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position.
- Esterification : The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product.
Biological Mechanisms
The biological activity of this compound is largely attributed to its functional groups, particularly the chlorosulfonyl and ester groups. These groups enable interactions with various biomolecules:
- Covalent Bond Formation : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their functions.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the carboxylic acid, which may further interact with biological targets.
Biological Activity and Research Findings
Recent studies have investigated the compound's potential as an anticancer agent and its interactions with various biological pathways. Below is a summary of key findings:
Anticancer Activity
Research indicates that derivatives of thiophene compounds exhibit promising anticancer properties. For example:
- Cytotoxicity : this compound has been evaluated for its cytotoxic effects against colorectal cancer cell lines (LoVo and HCT-116). These studies revealed that certain derivatives display significant cytotoxicity, which warrants further investigation into their mechanisms of action .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and potential biological targets. These studies often focus on:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in cancer progression, such as lactate dehydrogenase (LDHA) and pyruvate dehydrogenase kinase (PDK) .
Case Studies
Several case studies highlight the biological activity of this compound and its derivatives:
- Study on Antioxidant Properties : A series of thiophene derivatives were tested for antioxidant activity. The results indicated that certain modifications enhance their ability to scavenge free radicals, contributing to their potential therapeutic effects against oxidative stress-related diseases .
- Antibacterial Activity : In vitro studies have also assessed the antibacterial properties of this compound against various bacterial strains. The results demonstrated that some derivatives exhibit significant antibacterial activity, suggesting potential applications in treating infections.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions. A key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is prepared using the Gewald reaction (condensation of ketones with sulfur and cyanoacetate derivatives) . Subsequent functionalization involves introducing sulfonyl chloride groups via chlorosulfonation under controlled conditions. Intermediates are characterized using IR spectroscopy (to confirm functional groups like C=O and S=O), ¹H NMR (to verify substitution patterns and methyl groups), and mass spectrometry (to confirm molecular weight) .
Q. What spectroscopic methods are employed to confirm the structure of this compound?
- Methodology :
- IR Spectroscopy : Identifies characteristic peaks for ester carbonyl (~1660–1670 cm⁻¹), sulfonyl chloride (~1370 cm⁻¹ and 1180 cm⁻¹), and thiophene ring vibrations .
- ¹H NMR : Methyl groups on the thiophene ring appear as singlets (~δ 2.2–2.3 ppm), while ester methyl groups resonate as triplets (~δ 1.3–1.4 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+Na]⁺) and fragmentation patterns .
Q. What are the key challenges in purifying this compound, and how are they addressed?
- Methodology : The sulfonyl chloride group is moisture-sensitive, requiring anhydrous conditions. Purification via recrystallization (using ethanol or toluene) or column chromatography (silica gel, non-polar solvents) is common. Reaction progress is monitored using thin-layer chromatography (TLC) to ensure purity .
Advanced Research Questions
Q. How can computational tools like SHELX or Mercury aid in the structural analysis of thiophene derivatives?
- Methodology :
- SHELX : Used for single-crystal X-ray diffraction refinement to determine precise bond lengths, angles, and hydrogen-bonding networks. For example, hydrogen bonds between amide NH and ester carbonyl groups stabilize crystal packing .
- Mercury : Visualizes crystal structures, identifies intermolecular interactions (e.g., π-π stacking, C–H⋯O bonds), and compares packing patterns across derivatives .
Q. What strategies optimize reaction yield when introducing sulfonyl chloride groups into thiophene derivatives?
- Methodology :
- Controlled Temperature : Chlorosulfonation is performed at 0–5°C to avoid side reactions.
- Solvent Choice : Use non-polar solvents (e.g., toluene) to stabilize intermediates.
- Catalysts : Piperidine/acetic acid systems enhance condensation efficiency .
- Work-Up : Rapid filtration and recrystallization minimize degradation of the sulfonyl chloride group .
Q. How do substituents on the phenyl ring affect the compound’s antioxidant activity, and how is this evaluated?
- Methodology :
- Substituent Effects : Phenolic hydroxyl groups (e.g., 4-hydroxy-3-methoxyphenyl) enhance antioxidant activity via radical scavenging, while electron-withdrawing groups (e.g., nitro) reduce activity .
- Assays :
- DPPH Radical Scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl radicals.
- Nitric Oxide Scavenging : Quantifies inhibition of NO radicals.
- Lipid Peroxidation : Evaluates protection against Fe³⁺-induced oxidation in rat brain homogenates .
Q. In mechanistic studies, how are intermediates tracked during multi-step syntheses of such compounds?
- Methodology :
- TLC Monitoring : Spots are visualized under UV or via iodine staining to track reaction progress.
- In Situ IR/NMR : Captures real-time changes in functional groups (e.g., disappearance of cyanoacetamide intermediates) .
- Isolation of Intermediates : Key steps (e.g., Knoevenagel condensation) are paused to isolate and characterize intermediates .
Q. How does the electronic nature of substituents influence the reactivity of the thiophene ring in nucleophilic substitutions?
- Methodology :
- Activating Groups : Electron-donating groups (e.g., methyl) increase ring electron density, enhancing reactivity toward electrophiles like chlorosulfonic acid.
- Deactivating Groups : Electron-withdrawing groups (e.g., sulfonyl) reduce reactivity but improve stability.
- Computational Studies : DFT calculations predict charge distribution and regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
